N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)benzo[d]thiazole-2-carboxamide
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Overview
Description
N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)benzo[d]thiazole-2-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Mechanism of Action
Target of Action
The primary target of the compound N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)benzo[d]thiazole-2-carboxamide, also known as N-[(1,1-dioxothiolan-3-yl)methyl]-1,3-benzothiazole-2-carboxamide, is the G protein-gated inwardly-rectifying potassium (GIRK) channel . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
The compound acts as an activator of the GIRK channel . It interacts with the channel, leading to its activation and resulting in the modulation of cell excitability .
Biochemical Pathways
The activation of GIRK channels by the compound affects the GPCR signaling pathways . These pathways play a crucial role in various physiological processes, including pain perception, epilepsy, reward/addiction, and anxiety .
Pharmacokinetics
The compound has been evaluated in tier 1 DMPK assays and has shown nanomolar potency as a GIRK1/2 activator . It also exhibits improved metabolic stability over the prototypical urea-based compounds .
Result of Action
The activation of GIRK channels by the compound leads to the modulation of cell excitability . This can have various effects depending on the specific physiological context, potentially influencing processes such as pain perception, epilepsy, reward/addiction, and anxiety .
Biochemical Analysis
Biochemical Properties
This compound has been identified as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator . It interacts with GIRK channels, which are key effectors in GPCR signaling pathways that modulate excitability in cells .
Cellular Effects
N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)benzo[d]thiazole-2-carboxamide influences cell function by modulating the activity of GIRK channels . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The compound exerts its effects at the molecular level by activating GIRK channels . This can lead to changes in gene expression and enzyme activity .
Preparation Methods
The synthesis of N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)benzo[d]thiazole-2-carboxamide involves multiple steps. One common synthetic route includes the reaction of 3-(chloromethyl)-1,1-dioxidotetrahydrothiophene with benzo[d]thiazole-2-carboxamide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)benzo[d]thiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of functional groups like carbonyls or nitro groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace existing functional groups. Common reagents and conditions used in these reactions vary depending on the desired transformation. .
Scientific Research Applications
Comparison with Similar Compounds
N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)benzo[d]thiazole-2-carboxamide can be compared with other thiazole derivatives, such as:
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers: These compounds also exhibit biological activities, including potassium channel activation.
2-substituted 4-(2,5-dichlorothienyl)-1,3-thiazoles: Known for their antifungal and antibacterial activities
Properties
IUPAC Name |
N-[(1,1-dioxothiolan-3-yl)methyl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S2/c16-12(14-7-9-5-6-20(17,18)8-9)13-15-10-3-1-2-4-11(10)19-13/h1-4,9H,5-8H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJYMARBXFERRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1CNC(=O)C2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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